molecular formula C14H13NO2 B1595408 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone CAS No. 52700-25-1

1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone

Cat. No. B1595408
CAS RN: 52700-25-1
M. Wt: 227.26 g/mol
InChI Key: NDBVHXUNBUTGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620825B1

Procedure details

To a stirred solution of diisopropylamine (33.2 mL) in dry tetrahydrofuran (300 mL) cooled at −78° C., was added a solution of 1.6 M n-butyllithium in hexane (148 mL) dropwise. After addition, the resulting mixture was stirred for 10 min at the same temperature, followed by the addition of β-picoline (20 g). The resulting mixture was allowed to warm up to −10-0° C. After an additional 20 min stirring, a solution of ethyl p-anisate (19.4 g) in dry tetrahydrofuran (40 mL) was added. After addition the mixture was stirred for another 1 h at ambient temperature, and water (100 mL) was added to the mixture. The solvent was removed under reduced pressure and the oily product was extracted with ethyl acetate. The extracts were washed with water, dried, and concentrated under reduced pressure. The crystalline residue was recrystallized from ethyl acetate—isopropyl ether to afford the title compound (20.8 g, yield 85%).
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
148 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
19.4 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[CH:14]=1.[C:20](OCC)(=[O:29])[C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=1>O1CCCC1.CCCCCC.O>[CH3:28][O:27][C:24]1[CH:25]=[CH:26][C:21]([C:20](=[O:29])[CH2:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
33.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
148 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC(=CC=C1)C
Step Four
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 10 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
After an additional 20 min stirring
Duration
20 min
ADDITION
Type
ADDITION
Details
After addition the mixture
STIRRING
Type
STIRRING
Details
was stirred for another 1 h at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the oily product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crystalline residue was recrystallized from ethyl acetate—isopropyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.